2-amino-N-hydroxypentanamide
Overview
Description
2-Amino-N-hydroxypentanamide is an organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them useful in various chemical and biological applications. This compound is characterized by the presence of an amino group and a hydroxamic acid functional group attached to a pentanamide backbone.
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-hydroxypentanamide are Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that has been implicated in the development of chronic myeloid leukemia, while HDAC plays a crucial role in the regulation of gene expression .
Mode of Action
this compound interacts with its targets by inhibiting their activity . The compound binds to the active sites of Bcr-Abl and HDAC, preventing them from performing their normal functions . This results in a disruption of the cellular processes that these proteins are involved in .
Result of Action
The inhibition of Bcr-Abl and HDAC by this compound leads to antiproliferative activities against certain cancer cell lines . For example, it has shown potent activity against the human leukemia cell line K562 and the prostate cancer cell line DU145 .
Biochemical Analysis
Biochemical Properties
2-amino-N-hydroxypentanamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to form complexes with metal ions such as manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II), iron (III), and aluminium (III) . These interactions could potentially influence various biochemical reactions.
Cellular Effects
For example, some compounds have demonstrated inhibitory activity against Bcr-Abl and HDAC1, which are important in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may involve nucleophilic addition followed by a swift proton transfer-induced elimination reaction . Additionally, it has been proposed that the compound can coordinate with metal ions through the aminohydroxamate moiety, via the N atom of the amino group, and by the deprotonated NHO – group .
Metabolic Pathways
Amino acids, which include this compound, play important roles in multiple metabolic pathways, including redox homeostasis and the biosynthesis of proteins and nucleotides .
Transport and Distribution
Amino acids, including this compound, are known to be transported by specific transporters .
Subcellular Localization
The prediction of protein subcellular localization, which could potentially involve this compound, is an active area of research in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-hydroxypentanamide can be achieved through several methods. One common approach involves the reaction of pentanoic acid with hydroxylamine to form the hydroxamic acid intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amino group. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-hydroxypentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-hydroxypentanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteases.
Industry: Utilized in the development of metal chelating agents for various industrial processes, including water treatment and catalysis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-hydroxyacetamide: Similar structure but with a shorter carbon chain.
2-Amino-N-hydroxybutanamide: Similar structure but with a four-carbon chain.
2-Amino-N-hydroxyhexanamide: Similar structure but with a six-carbon chain.
Uniqueness
2-Amino-N-hydroxypentanamide is unique due to its specific chain length, which can influence its binding affinity and selectivity for metal ions The pentanamide backbone provides a balance between flexibility and rigidity, making it an effective ligand for various metal ions
Properties
IUPAC Name |
2-amino-N-hydroxypentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQDCRINEFTEGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309489 | |
Record name | 2-Amino-N-hydroxypentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36207-49-5 | |
Record name | 2-Amino-N-hydroxypentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36207-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-hydroxypentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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